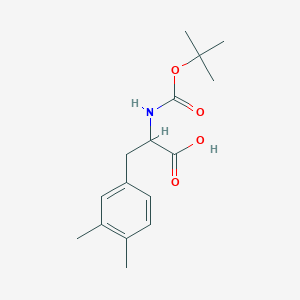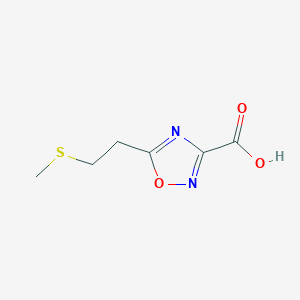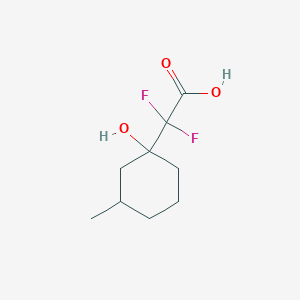
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxyl group and cyclohexyl ring also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group and the specific arrangement of the cyclohexyl ring
特性
分子式 |
C9H14F2O3 |
|---|---|
分子量 |
208.20 g/mol |
IUPAC名 |
2,2-difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14F2O3/c1-6-3-2-4-8(14,5-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |
InChIキー |
ASNICDIYUQHSEG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(C(C(=O)O)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


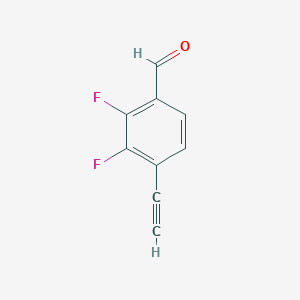
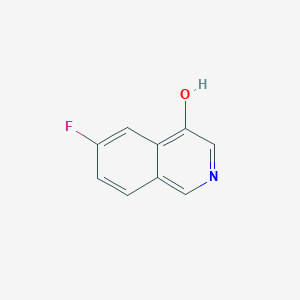
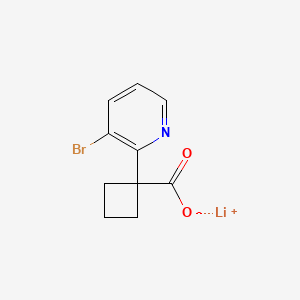
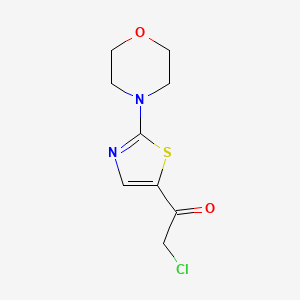
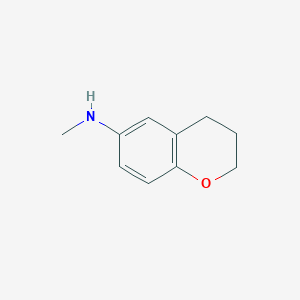


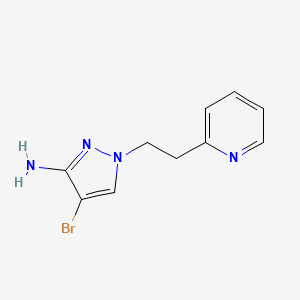
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)

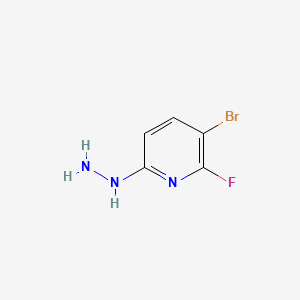
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
